molecular formula C21H24FN3O3 B2869317 N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-51-3

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2869317
CAS No.: 942012-51-3
M. Wt: 385.439
InChI Key: WJENQUYQPONQCX-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a substituted morpholinoethyl moiety at the N2 position. The morpholinoethyl chain is further modified with a 4-fluorophenyl group, which introduces both lipophilic and electronic effects due to the fluorine substituent. This compound belongs to a broader class of oxalamides, which have been explored for diverse biological activities, including umami taste modulation and antimicrobial properties .

Structurally, the compound combines a rigid benzyl aromatic system with a flexible morpholinoethyl chain. Its synthesis likely involves coupling benzylamine with a pre-functionalized morpholinoethyl intermediate, followed by purification via chromatography or recrystallization, as seen in analogous oxalamide syntheses .

Properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-18-8-6-17(7-9-18)19(25-10-12-28-13-11-25)15-24-21(27)20(26)23-14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJENQUYQPONQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Morpholinoethyl Group Addition: The morpholinoethyl group is added through a nucleophilic substitution reaction using morpholine and an alkylating agent.

    Oxalamide Formation: The final step involves the formation of the oxalamide backbone through a condensation reaction between the intermediate compounds and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The activity and physicochemical properties of oxalamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Biological Activity Potency/Solubility Notes Reference
Target Compound N1-benzyl, N2-(4-fluorophenyl-morpholinoethyl) Hypothesized umami agonist/antimicrobial Moderate solubility (morpholine); Fluorine enhances stability
S336 (CAS 745047-53-4) N1-(2,4-dimethoxybenzyl), N2-(pyridin-2-ylethyl) Umami agonist (hTAS1R1/hTAS1R3) High potency (EC50 ~ 0.5 µM); Pyridine enhances solubility
GMC-4 N1-(1,3-dioxoisoindolin-2-yl), N2-(4-fluorophenyl) Antimicrobial (in vitro) Lower solubility (THF recrystallization required)
N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide N1-benzyl, N2-(furan-2-yl-morpholinoethyl) Unknown (structural analogue) Furan may reduce metabolic stability vs. fluorophenyl

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may enhance receptor binding compared to non-halogenated analogues (e.g., GMC-5 with a methoxyphenyl group) due to its electron-withdrawing nature and hydrophobic effects . Morpholine vs. Pyridine: The morpholine ring in the target compound likely reduces cytotoxicity compared to pyridine-containing S336 but may limit blood-brain barrier penetration due to higher polarity .

Solubility and Stability: The morpholinoethyl chain improves aqueous solubility relative to fully aromatic systems (e.g., GMC-1 with a bromophenyl group). However, isoindoline-dione derivatives like GMC-4 exhibit lower solubility due to planar, rigid structures .

Synthetic Accessibility: The target compound’s synthesis is more complex than simpler oxalamides (e.g., GMC series) due to the need for multi-step functionalization of the morpholinoethyl chain.

Umami Taste Modulation (Hypothetical)

The 4-fluorophenyl group could enhance binding affinity compared to S336’s dimethoxybenzyl group, though this requires experimental validation .

Antimicrobial Potential

The 4-fluorophenyl moiety is a common feature in antimicrobial agents (e.g., fluoroquinolones). Analogues like GMC-4 demonstrate moderate activity against Gram-positive bacteria, suggesting the target compound could be screened for similar effects .

Data Tables

Table 1: Structural Comparison of Oxalamide Derivatives

Feature Target Compound S336 GMC-4
N1 Substituent Benzyl 2,4-Dimethoxybenzyl 1,3-Dioxoisoindolin-2-yl
N2 Substituent 4-Fluorophenyl-morpholinoethyl Pyridin-2-ylethyl 4-Fluorophenyl
Bioactivity Hypothesized umami/antimicrobial Umami agonist Antimicrobial
Solubility Moderate (polar groups) High (pyridine) Low (rigid core)

Biological Activity

N1-benzyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26FN3O4C_{22}H_{26}FN_{3}O_{4}, with a molecular weight of approximately 415.5 g/mol. The compound features a central oxalamide group linked to a benzyl moiety and a morpholinoethyl group substituted with a fluorophenyl ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Oxalamide Linkage : This is achieved through the reaction of benzylamine derivatives with oxalic acid or its derivatives.
  • Substitution Reactions : Introducing the 4-fluorophenyl and morpholino groups through nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods enable the production of high-purity compounds suitable for biological testing.

This compound exhibits its biological effects primarily through:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays indicate significant COX-1 and COX-2 inhibition with IC50 values suggesting potent anti-inflammatory activity.
  • Modulation of Cell Signaling : It interacts with various protein receptors involved in inflammation, potentially altering signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit substantial anti-inflammatory effects. For instance:

  • COX Inhibition : The compound's derivatives showed IC50 values ranging from 0.5 to 5 µM against COX-1 and COX-2 enzymes, indicating strong inhibitory potential.
  • Albumin Denaturation Assay : Significant inhibition was observed in albumin denaturation tests, further supporting its role as an anti-inflammatory agent.

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation in various cancer types, potentially through the modulation of apoptotic pathways .
  • Molecular Docking Studies : Computational analyses indicate favorable binding interactions with key proteins involved in cancer progression, suggesting its utility as a lead compound for anticancer drug development.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Inflammatory Models : A recent study utilized animal models to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment.
  • Cancer Cell Line Analysis : Research involving breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis rates, confirming its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeAssay MethodResultReference
Anti-inflammatoryCOX InhibitionIC50 = 0.5 - 5 µM
Anti-inflammatoryAlbumin DenaturationSignificant inhibition
AnticancerCell Viability AssayDecreased viability in cancer cells
Apoptosis InductionFlow CytometryIncreased apoptosis rates

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